2-Phenylpyrimidine-4-carbaldehyde
Description
Significance of Pyrimidine (B1678525) Scaffolds in Organic and Medicinal Chemistry
The pyrimidine nucleus is a fundamental heterocyclic scaffold that is ubiquitous in nature and essential for life. researchgate.netijnrd.org It forms the core structure of the nucleobases uracil, thymine, and cytosine, which are integral components of nucleic acids (DNA and RNA), the molecules responsible for storing and transmitting genetic information. researchgate.netijnrd.orggsconlinepress.com This biological prevalence has established the pyrimidine ring as a "privileged scaffold" in medicinal chemistry, inspiring the design and synthesis of numerous therapeutic agents. bohrium.comnih.gov
The diverse biological activities exhibited by pyrimidine derivatives have led to their use in a broad spectrum of therapeutic areas. ijnrd.orggsconlinepress.com Pyrimidine-based compounds have been developed as potent anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular agents. ijnrd.orggsconlinepress.comnih.gov For instance, the well-known anticancer drug 5-fluorouracil (B62378) functions by interfering with nucleic acid synthesis in cancer cells. nih.gov The structural versatility of the pyrimidine ring allows for extensive modifications, enabling chemists to fine-tune the pharmacological properties of these molecules to enhance their efficacy and selectivity for specific biological targets. gsconlinepress.comnih.gov
Overview of Aldehyde Functionalities in Heterocyclic Synthesis and Derivatization
The aldehyde group (–CHO) is one of the most versatile functional groups in organic synthesis. mdpi.comwikipedia.org When attached to a heterocyclic ring system, such as in 2-phenylpyrimidine-4-carbaldehyde, it serves as a reactive handle for a multitude of chemical transformations. The electrophilic nature of the aldehyde carbon allows it to readily undergo nucleophilic addition reactions, which are fundamental to the construction of more complex molecular architectures. wikipedia.org
Common reactions involving the aldehyde group include:
Oxidation: Aldehydes can be easily oxidized to the corresponding carboxylic acids.
Reduction: Reduction of aldehydes yields primary alcohols.
Nucleophilic Addition: A wide range of nucleophiles, including organometallic reagents (e.g., Grignard reagents), cyanides, and amines, can add to the carbonyl group, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. wikipedia.org
Condensation Reactions: Aldehydes are key substrates in various condensation reactions, such as the Wittig reaction, aldol (B89426) condensation, and the formation of imines and enamines. wikipedia.orguwindsor.ca These reactions are instrumental in building molecular complexity.
Cyclization Reactions: The aldehyde functionality can participate in intramolecular reactions to form new rings, a crucial strategy in the synthesis of complex heterocyclic systems. rsc.org
The reactivity of the aldehyde group in this compound has been exploited in the synthesis of various derivatives. For example, it can undergo condensation reactions with amines to form Schiff bases, which can then be used to create more elaborate structures. The Vilsmeier-Haack reaction is a common method for introducing a formyl group onto a pyrimidine ring. researchgate.net Furthermore, the aldehyde can be a precursor for the synthesis of other functional groups, significantly expanding the synthetic utility of the parent molecule.
The strategic placement of the aldehyde group on the pyrimidine scaffold in this compound provides a powerful tool for chemists to design and synthesize novel compounds with tailored properties for applications in drug discovery, materials science, and other areas of chemical research.
Structure
3D Structure
Properties
IUPAC Name |
2-phenylpyrimidine-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c14-8-10-6-7-12-11(13-10)9-4-2-1-3-5-9/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SORDGBNHSLTTHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CC(=N2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1014-07-9 | |
| Record name | 2-phenylpyrimidine-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Phenylpyrimidine 4 Carbaldehyde and Its Structural Analogs
Direct Synthesis Strategies for the 4-Carbaldehyde Moiety
Direct introduction of a formyl group onto a pre-existing 2-phenylpyrimidine (B3000279) scaffold offers an efficient route to the target compound. The primary methods employed for this transformation are the Vilsmeier-Haack reaction and various oxidative approaches.
Exploration of Vilsmeier-Haack Reaction Pathways
The Vilsmeier-Haack reaction is a powerful and widely utilized method for the formylation of electron-rich aromatic and heterocyclic systems. ijpcbs.comthieme-connect.com This reaction typically involves the use of a Vilsmeier reagent, generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃). ijpcbs.comthieme-connect.com The resulting electrophilic species, a halomethyleniminium salt, then attacks the pyrimidine (B1678525) ring to introduce the formyl group after hydrolysis. ijpcbs.com
This method has been successfully applied to various pyrimidine derivatives. ijpcbs.commdpi.com For instance, 2-azido-4-chloro-6-phenylpyrimidine-5-carbaldehyde has been synthesized using the Vilsmeier-Haack reaction. researchgate.net The reaction conditions, such as the choice of solvent (e.g., o-xylene, DMF, benzene, dichloroethane), can significantly influence the outcome and yield of the formylation. mdpi.com In some cases, microwave assistance has been shown to reduce reaction times and enhance yields. researchgate.net
It is important to note that the reactivity of the pyrimidine ring and the potential for side reactions, such as the substitution of other functional groups, must be considered. For example, while formylation of 2-methylpyrimidine-4,6-diol under Vilsmeier-Haack conditions successfully yielded 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde (B1173359) without substitution of the hydroxyl groups, such substitutions have been observed in similar substrates. mdpi.com
Oxidative Approaches for Aldehyde Generation
An alternative direct approach involves the oxidation of a methyl group at the 4-position of the pyrimidine ring. The Riley oxidation, which employs selenium dioxide (SeO₂), is a classic method for converting activated methyl groups to aldehydes and has been used for the preparation of pyrimidine-4-carbaldehydes from their corresponding 4-methylpyrimidine (B18481) precursors. thieme-connect.com
More contemporary methods often utilize milder and more selective oxidizing agents. For example, tert-butyl hydroperoxide (TBHP) has been used as a green oxidant for the in situ formation of aldehydes from methylarenes, which then undergo further reactions to form complex heterocyclic systems like pyrimido[4,5-d]pyrimidines. rsc.orgrsc.org This approach highlights the potential for tandem reactions where the aldehyde is generated and consumed in the same pot.
Precursor Synthesis and Derivatization Routes to Phenylpyrimidine-Carbaldehyde Structures
Instead of direct formylation, 2-phenylpyrimidine-4-carbaldehyde can also be synthesized by first constructing a suitably functionalized pyrimidine precursor, followed by a chemical transformation to unmask or create the aldehyde group.
Assembly of Key Pyrimidine Intermediates Bearing Phenyl Substituents
The construction of the core 2-phenylpyrimidine ring system is the initial step in this synthetic strategy. This can be achieved through various cyclocondensation reactions. A common method involves the reaction of a 1,3-dicarbonyl compound or its equivalent with benzamidine (B55565). For example, substituted pyrimidines have been synthesized from methyl 2,4-dioxo-4-phenyl-butanoate and urea. researchgate.net
Another versatile approach is the [3+3] annulation–oxidation sequence between α,β-unsaturated ketones and benzamidine hydrochloride, which can be catalyzed by bases like choline (B1196258) hydroxide. mdpi.com The substituents on the starting materials can be varied to produce a wide range of substituted 2-phenylpyrimidines.
The following table outlines some examples of precursor synthesis:
| Starting Materials | Reagents/Conditions | Product | Reference |
| Methyl 2,4-dioxo-4-phenyl-butanoate, Urea | - | 2-Hydroxy-6-phenylpyrimidine derivative | researchgate.net |
| α,β-Unsaturated ketones, Benzamidine hydrochloride | Choline hydroxide, 60 °C | Substituted pyrimidine | mdpi.com |
| Aryl aldehyde, N-benzyl arylamidines, DMSO | Base, O₂ | 2,4,6-Triaryl pyrimidine | mdpi.com |
Functional Group Interconversions Leading to the Carbaldehyde Functionality
Once a suitable 2-phenylpyrimidine precursor is obtained, the final step is the conversion of a specific functional group at the 4-position into a carbaldehyde. wikipedia.org This is a common strategy in organic synthesis, allowing for the late-stage introduction of the desired functionality. researchgate.net
A primary method for this transformation is the oxidation of a 4-hydroxymethyl group. A variety of oxidizing agents can be employed for this purpose, with the choice often depending on the presence of other sensitive functional groups in the molecule. Chemoselective oxidation of 4-hydroxymethyl-substituted pyrimidine derivatives to the corresponding aldehydes can often be achieved in good yields. thieme-connect.com
Alternatively, the reduction of a carboxylic acid or its ester derivative at the 4-position can also yield the desired aldehyde. Reagents like diisobutylaluminium hydride (DIBAL-H) are commonly used for the partial reduction of esters to aldehydes. vanderbilt.edu
The following table summarizes key functional group interconversions:
| Precursor Functional Group | Reagent/Reaction | Product Functional Group | Reference |
| 4-Hydroxymethyl | Oxidation (e.g., PCC, DMP) | 4-Carbaldehyde | thieme-connect.com |
| 4-Methyl | Riley Oxidation (SeO₂) | 4-Carbaldehyde | thieme-connect.com |
| 4-Carboxylic acid ester | Reduction (e.g., DIBAL-H) | 4-Carbaldehyde | vanderbilt.edu |
These synthetic methodologies provide a versatile toolkit for chemists to access this compound and its analogs, enabling further exploration of their chemical properties and applications in various fields of chemical science.
Chemical Transformations and Reactivity Profiles of 2 Phenylpyrimidine 4 Carbaldehyde
Condensation Reactions of the Aldehyde Group
The aldehyde group in 2-Phenylpyrimidine-4-carbaldehyde is a reactive site for nucleophilic addition, leading to a variety of condensation products. These reactions are fundamental in constructing more complex molecular architectures based on the pyrimidine (B1678525) scaffold.
Formation of Schiff Bases and Imines from Primary Amines
The reaction of this compound with primary amines is a classic example of condensation, yielding Schiff bases or imines. derpharmachemica.comwizeprep.commasterorganicchemistry.com This transformation involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule. masterorganicchemistry.comresearchgate.net The resulting C=N double bond, known as an azomethine group, is characteristic of all Schiff bases. ajrconline.org
The synthesis of these imines can be achieved through various methods, including conventional heating, microwave irradiation, and ultrasound-assisted techniques. researchgate.netnih.gov Catalysts such as acids or Lewis acids are often employed to facilitate the reaction. researchgate.net For instance, the reaction of 4-(4-fluoroanilino)-6-methyl-2-phenylpyrimidine-5-carbaldehyde with various aromatic amines in ethanol, using magnesium sulfate, yields the corresponding imine derivatives. nih.gov Similarly, new Schiff bases have been synthesized by reacting 4-phenylpyrimidine-2-carbohydrazide with 2-thioxo-1,2-dihydroquinoline-3-carbaldehyde. ajrconline.org
The formation of Schiff bases is a versatile method for introducing a variety of substituents onto the pyrimidine ring, thereby modifying its chemical and biological properties. nih.gov
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |
| 4-(4-fluoroanilino)-6-methyl-2-phenylpyrimidine-5-carbaldehyde | p-Anisidine | Microwave, Ethanol, MgSO4 | N-(4-Methoxyphenyl)-1-[4-(4-fluoroanilino)-6-methyl-2-phenylpyrimidin-5-yl]methanimine |
| 4-(4-fluoroanilino)-6-methyl-2-phenylpyrimidine-5-carbaldehyde | N,N-diethyl-p-phenylenediamine | Microwave, Ethanol, MgSO4 | N-[4-(N',N'-Diethylamino)phenyl]-1-[4-(4-fluoroanilino)-6-methyl-2-phenylpyrimidin-5-yl]methanimine |
| 4-phenylpyrimidine-2-carbohydrazide | 2-thioxo-1,2-dihydroquinoline-3-carbaldehyde | Glacial acetic acid, Reflux | Schiff base of 4-phenylpyrimidine-2-carbohydrazide and 2-thioxo-1,2-dihydroquinoline-3-carbaldehyde |
Aldol (B89426) Condensation Reactions with Activated Methylene (B1212753) Compounds
Aldol condensation is a powerful carbon-carbon bond-forming reaction that can be utilized with this compound. uomustansiriyah.edu.iqlibretexts.orgmagritek.com This reaction involves the enolate of an activated methylene compound acting as a nucleophile and attacking the carbonyl carbon of the aldehyde. uomustansiriyah.edu.iqlibretexts.org The initial product is a β-hydroxy carbonyl compound, which can subsequently undergo dehydration to form a conjugated α,β-unsaturated system. libretexts.org
The acidic protons of the methyl group in compounds like 4,6-dimethylpyrimidines can be deprotonated by a base to form a resonance-stabilized carbanion, which can then participate in aldol condensation with aromatic dialdehydes. researchgate.net This strategy has been used to synthesize novel conjugated polymers. researchgate.net
Cyclocondensation with Diamines: Imidazolidine and Imidazoline Formation
The reaction of this compound with diamines, such as ethylenediamine (B42938), leads to the formation of five-membered heterocyclic rings, specifically imidazolidines and imidazolines, through a process called cyclocondensation.
Imidazolidines are formed through the reaction of an aldehyde with a 1,2-diamine. The synthesis of imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives has been reported as potential inhibitors for lymphoid-specific tyrosine phosphatase. nih.gov
Imidazolines can be synthesized from the reaction of aldehydes and ethylenediamine in the presence of an oxidizing agent. organic-chemistry.org For example, 2-imidazolines have been prepared in good yields by reacting aldehydes with ethylenediamine using iodine and potassium carbonate. organic-chemistry.org Another method involves using hydrogen peroxide as an oxidant with sodium iodide and anhydrous magnesium sulfate. organic-chemistry.org The synthesis of imidazoline-based inhibitors often involves a two-step process of amidation followed by cyclization. nih.gov
Redox Chemistry of the Carbaldehyde Moiety
The aldehyde group of this compound can undergo both oxidation and reduction, providing pathways to other important functional groups.
Oxidation to Carboxylic Acid Derivatives
The aldehyde group can be readily oxidized to a carboxylic acid. libretexts.org A variety of oxidizing agents can be employed for this transformation, including potassium permanganate (B83412) (KMnO₄) in acidic conditions. vulcanchem.com For instance, 4-(dimethylamino)-2-phenylpyrimidine-5-carbaldehyde (B14213531) can be oxidized to 4-(dimethylamino)-2-phenylpyrimidine-5-carboxylic acid. vulcanchem.com Other methods for oxidizing aromatic aldehydes to carboxylic acids include the use of sodium perborate (B1237305) in acetic acid or Oxone. organic-chemistry.org The resulting carboxylic acids are valuable intermediates for the synthesis of other derivatives, such as esters and amides. google.comnih.gov
| Starting Material | Oxidizing Agent/Conditions | Product | Reference |
| 4-(dimethylamino)-2-phenylpyrimidine-5-carbaldehyde | KMnO₄, acidic conditions | 4-(dimethylamino)-2-phenylpyrimidine-5-carboxylic acid | vulcanchem.com |
| Aromatic aldehydes | Sodium perborate, acetic acid | Aromatic carboxylic acids | organic-chemistry.org |
| Aromatic aldehydes | Oxone | Aromatic carboxylic acids | organic-chemistry.org |
| Methyl 4-ethyl-6-methyl-2-phenylpyrimidine-5-carboxylate | 25% Sodium hydroxide, then concentrated hydrochloric acid | 4-ethyl-6-methyl-2-phenylpyrimidine-5-carboxylic acid | google.com |
Reduction to Corresponding Alcohol Derivatives (Carbinols)
The aldehyde group of this compound can be reduced to a primary alcohol, also known as a carbinol. A common reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄). For example, 4-(dimethylamino)-2-phenylpyrimidine-5-carbaldehyde is reduced to the corresponding alcohol by NaBH₄. vulcanchem.com Another example is the reduction of (6-tert-Butyl-5-methoxy-2-phenylpyrimidin-4-yl)methanol using potassium carbonate in methanol. thieme-connect.com These resulting hydroxymethylpyrimidines are also important synthetic intermediates. mdpi.com
| Starting Material | Reducing Agent/Conditions | Product | Reference |
| 4-(dimethylamino)-2-phenylpyrimidine-5-carbaldehyde | NaBH₄ | [4-(dimethylamino)-2-phenylpyrimidin-5-yl]methanol | vulcanchem.com |
| 6-tert-Butyl-5-methoxy-2-phenylpyrimidin-4-carbaldehyde | K₂CO₃, MeOH | (6-tert-Butyl-5-methoxy-2-phenylpyrimidin-4-yl)methanol | thieme-connect.com |
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyrimidine Ring System
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for functionalizing electron-poor aromatic systems like pyrimidines. masterorganicchemistry.com The presence of two nitrogen atoms in the pyrimidine ring significantly lowers the electron density, making it susceptible to attack by nucleophiles. wikipedia.org This reactivity can be further modulated by the presence of activating or deactivating groups. In the case of this compound, the phenyl group at the C2 position and the carbaldehyde at the C4 position play crucial roles in influencing the regioselectivity and rate of SNAr reactions.
Halogenated pyrimidines are particularly useful substrates for SNAr reactions, where the halogen acts as a good leaving group. mdpi.com For instance, in 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, the chlorine atoms can be sequentially substituted by nucleophiles such as amines and alkoxides. mdpi.com The regioselectivity of these substitutions is often dependent on the reaction conditions and the nature of the nucleophile. mdpi.com
While this compound itself does not possess a leaving group on the pyrimidine ring for a direct SNAr reaction, its derivatives, particularly those with a halogen at the C6 position, would be expected to undergo such transformations readily. The electron-withdrawing nature of the carbaldehyde group at C4 would activate a leaving group at the C6 position towards nucleophilic attack.
Below is a table illustrating potential SNAr reactions on a hypothetical 6-chloro-2-phenylpyrimidine-4-carbaldehyde (B14864188) derivative, based on known reactivity patterns of similar pyrimidine systems.
| Reactant | Nucleophile | Typical Conditions | Product | Reference |
| 6-Chloro-2-phenylpyrimidine-4-carbaldehyde | Morpholine | EtOH, reflux | 6-(Morpholin-4-yl)-2-phenylpyrimidine-4-carbaldehyde | mdpi.com |
| 6-Chloro-2-phenylpyrimidine-4-carbaldehyde | Sodium methoxide | MeOH, rt | 6-Methoxy-2-phenylpyrimidine-4-carbaldehyde | mdpi.com |
| 6-Chloro-2-phenylpyrimidine-4-carbaldehyde | Sodium thiophenoxide | DMF, 80 °C | 6-(Phenylthio)-2-phenylpyrimidine-4-carbaldehyde |
Intramolecular Cyclization and Rearrangement Reactions Involving Pyrimidine-Carbaldehyde Structures
The juxtaposition of a carbaldehyde group and a pyrimidine ring in this compound and its derivatives opens up possibilities for a variety of intramolecular cyclization and rearrangement reactions. These transformations are powerful tools for the construction of novel fused heterocyclic systems.
A notable example of such a reaction is observed in a related compound, 2-azido-4-chloro-6-phenylpyrimidine-5-carbaldehyde. researchgate.net This molecule undergoes a transformation in dimethyl sulfoxide (B87167) (DMSO) to yield 7-oxo-5-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carbaldehyde, which then isomerizes to 6-benzoyltetrazolo[1,5-a]pyrimidin-7(4H)-one. researchgate.net This demonstrates how the substituents on the pyrimidine ring can engage in complex intramolecular processes.
For this compound, intramolecular reactions could be engineered by introducing appropriate functional groups. For instance, a derivative with a nucleophilic group at the ortho position of the C2-phenyl ring could potentially undergo a cyclization reaction involving the C4-carbaldehyde. Another possibility involves the transformation of the carbaldehyde into a functionality that can react with the pyrimidine ring nitrogen atoms or a substituent on the ring.
The following table outlines hypothetical intramolecular reactions based on the principles of cyclization and rearrangement observed in similar heterocyclic systems.
| Starting Material | Reaction Type | Potential Conditions | Product | Reference |
| 2-(2-Aminophenyl)pyrimidine-4-carbaldehyde | Intramolecular condensation | Acid or base catalysis | Pyrido[1,2-a]pyrimidin-5(5H)-one derivative | nih.gov |
| This compound oxime | Beckmann rearrangement | Acid catalysis (e.g., PPA) | 2-Phenylpyrimidine-4-carboxamide | General chemical principle |
| 2-Phenyl-6-(2-hydroxyethylamino)pyrimidine-4-carbaldehyde | Intramolecular cyclization | Dehydrating agent | Fused tricyclic system | thieme-connect.com |
Advanced Applications in Chemical Research
Medicinal Chemistry and Rational Drug Design Based on Pyrimidine-Carbaldehyde Scaffolds
The pyrimidine (B1678525) core is a well-established pharmacophore found in numerous therapeutic agents and biologically significant molecules, including nucleic acids. The 2-phenylpyrimidine-4-carbaldehyde scaffold, in particular, allows for extensive structural modifications, enabling chemists to design and synthesize derivatives with tailored biological activities. The aldehyde functional group is especially useful, serving as a handle for creating more complex molecules through reactions like condensation and the formation of Schiff bases.
The strategic modification of the this compound core has yielded a multitude of derivatives with potent biological effects, spanning antimicrobial, anticancer, enzyme inhibitory, and receptor antagonist activities.
Derivatives of the 2-phenylpyrimidine (B3000279) scaffold have demonstrated significant promise as antimicrobial agents.
Antifungal Agents: A notable area of research involves the development of novel antifungal agents targeting the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is crucial for fungal cell membrane biosynthesis. researchgate.netresearchgate.net Through structural optimization of a 2-phenylpyrimidine core, researchers have developed compounds with potent and broad-spectrum antifungal activity. researchgate.net One such derivative, compound C6 , exhibited superior efficacy against seven common clinical fungal strains when compared to the first-line drug fluconazole. researchgate.net Other research has explored imidazo[1,2-a]pyridine (B132010) derivatives synthesized from a carbaldehyde precursor, which also showed high activity against various fungi. epo.org
Antibacterial Agents: The 2-phenylpyrimidine scaffold has also been utilized to create effective antibacterial agents. For instance, a Schiff base derivative, 5-[(4-ethoxyphenyl)imino]methyl-N-(4-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine , has been identified as a selective agent against Enterococcus faecalis, a challenging Gram-positive bacterium. semanticscholar.org This compound demonstrated a minimum inhibitory concentration (MIC) of 16 µg/mL and a minimum bactericidal concentration (MBC) of 32 µg/mL. Further studies have shown that pyrimidine derivatives containing chloro, fluoro, and bromo substituents exhibit good antibacterial and antifungal activity. bohrium.com
| Derivative Type | Target Organism/Class | Example Compound | Activity (MIC/IC50) | Source(s) |
| Phenylpyrimidine | Fungi (7 strains) | Compound C6 | Superior to fluconazole | researchgate.net |
| Pyrimidine Schiff Base | Enterococcus faecalis | Compound III | MIC: 16 µg/mL | |
| Imidazo[1,2-a]pyridines | Fungi | N/A | High activity | epo.org |
| Substituted Pyrimidines | Bacteria & Fungi | Chloro, Fluoro, Bromo derivs. | Good activity | bohrium.com |
The quest for new cancer therapies has led to the exploration of 2-phenylpyrimidine derivatives as potent anticancer agents. These compounds often exert their effects by inhibiting key cellular processes in cancer cells, such as cell proliferation and DNA replication. encyclopedia.pub
One successful strategy involves the synthesis of 2-phenylpyrimidine coumarin (B35378) hybrids designed as telomerase inhibitors. mdpi.com Telomerase is an enzyme that is overactive in many cancer cells, and its inhibition can lead to cell death. In one study, a series of these derivatives showed significant antiproliferative activity against nasopharyngeal carcinoma (CNE2), oral carcinoma (KB), and tongue squamous cell carcinoma (Cal27) cell lines. mdpi.com Compound 13 from this series was the most effective telomerase inhibitor. mdpi.com
Furthermore, the Schiff base derivative 5-[(4-ethoxyphenyl)imino]methyl-N-(4-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine (also noted for its antibacterial properties) displayed anticancer effects against gastric adenocarcinoma (AGS) with an IC50 value of 53.02 µM. semanticscholar.org The general class of pyrimidines is recognized for its potential in developing treatments for various cancers, including breast and liver cancer. acs.org
| Derivative Type | Cancer Cell Line(s) | Example Compound | Mechanism/Target | Activity (IC50) | Source(s) |
| Phenylpyrimidine Coumarin | CNE2, KB, Cal27 | Compound 13 | Telomerase Inhibitor | Most active of series | mdpi.com |
| Pyrimidine Schiff Base | Gastric Adenocarcinoma (AGS) | Compound III | Not specified | 53.02 µM | semanticscholar.org |
| General Pyrimidine | Various | N/A | DNA Synthesis Interference | N/A | encyclopedia.pub |
The 2-phenylpyrimidine scaffold has proven to be a versatile template for designing potent and selective inhibitors of various clinically relevant enzymes.
Phosphodiesterase 4 (PDE4) Inhibitors: PDE4 is a key enzyme in the inflammatory cascade, and its inhibition is a therapeutic strategy for inflammatory diseases like Chronic Obstructive Pulmonary Disease (COPD). A 5-carbamoyl-2-phenylpyrimidine derivative was identified as a moderate inhibitor of PDE4B (IC50 = 200 nM). nih.gov Through structural modifications, a highly potent N-neopentylacetamide derivative (10f ) was developed with an IC50 of 8.3 nM. nih.gov Further design, guided by X-ray crystallography, led to a fused bicyclic lactam derivative (39 ) with exceptional inhibitory activity against TNF-α production (IC50 = 0.21 nM), a downstream effect of PDE4 inhibition. nih.gov Other studies on fused bicyclic 4-amino-2-phenylpyrimidine derivatives also yielded potent PDE4B inhibitors, such as compound 31b (IC50 = 7.5 nM). researchgate.netnih.gov
Xanthine Oxidase (XO) Inhibitors: Xanthine oxidase is the key enzyme in purine (B94841) metabolism that produces uric acid; its overactivity can lead to gout. researchgate.netmdpi.com Research into pyrimidine derivatives has identified 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives as inhibitors of XO. One derivative, 20b , was found to have a mixed-type inhibition mechanism, similar to the established drug febuxostat. mdpi.com
Dihydrofolate Reductase (DHFR) Inhibitors: DHFR is an essential enzyme for DNA synthesis and is a validated target for both cancer and microbial infections. rjraap.comdiva-portal.org A series of 5-[(phenethylamino)methyl]pyrimidine-2,4-diamines, synthesized from a 2,4-diamino-5-carbaldehyde-6-phenylpyrimidine precursor, were evaluated as inhibitors of Plasmodium falciparum DHFR (PfDHFR), the causative agent of malaria. nih.gov These compounds showed promising inhibitory activity against both wild-type (Kᵢ 1.3–243 nM) and drug-resistant quadruple mutant (Kᵢ 13–208 nM) forms of the enzyme. nih.gov
| Target Enzyme | Derivative Class | Example Compound | Inhibitory Activity (IC50 / Ki) | Source(s) |
| PDE4B | 5-Carbamoyl-2-phenylpyrimidine | Compound 10f | IC50: 8.3 nM | nih.gov |
| PDE4B | Fused Bicyclic Pyrimidine | Compound 39 | IC50: 0.21 nM (TNF-α) | nih.gov |
| PDE4B | Fused Bicyclic Pyrimidine | Compound 31b | IC50: 7.5 nM | researchgate.netnih.gov |
| Xanthine Oxidase | 2-Mercapto-6-phenylpyrimidine | Compound 20b | Mixed-type inhibition | mdpi.com |
| P. falciparum DHFR | 5-[(Phenethylamino)methyl]pyrimidine | N/A | Ki: 1.3–243 nM (wild-type) | nih.gov |
The P2Y12 receptor is a crucial component in platelet aggregation, making it a prime target for anti-thrombotic drugs used to prevent heart attacks and strokes. The 2-phenylpyrimidine scaffold has been instrumental in developing potent P2Y12 receptor antagonists.
Researchers discovered that 2-phenyl-pyrimidine-4-carboxamide analogs could potently inhibit P2Y12 activation. researchgate.net A series of optimization steps, which included replacing a carboxylic acid group with a phosphonic acid group, led to the discovery of the clinical candidate ACT-246475 (selatogrel) . researchgate.net Selatogrel is a potent, reversible, and direct-acting P2Y12 receptor antagonist that demonstrates a low nanomolar potency in inhibiting platelet aggregation. nih.govresearchgate.net It is currently in clinical development for the treatment of acute myocardial infarction. researchgate.net
Structure-Activity Relationship (SAR) studies are fundamental to rational drug design, providing critical insights into how specific structural features of a molecule influence its biological activity. For this compound derivatives, SAR studies have been pivotal in optimizing their potency and selectivity.
For PDE4 Inhibition: SAR studies revealed that modification of a carboxylic acid moiety on the pyrimidine scaffold dramatically impacted potency. Converting it to an N-neopentylacetamide derivative increased the inhibitory activity against PDE4B significantly. nih.gov Further analysis of the binding mode using X-ray crystallography allowed for the rational design of fused bicyclic lactam derivatives with even greater anti-inflammatory effects. nih.gov
For Anticancer Activity: In the development of 2-phenylpyrimidine coumarin hybrids as telomerase inhibitors, SAR analysis showed that the nature and position of substituents on the coumarin and phenyl rings were critical for activity. Compound 13 , featuring a specific benzenesulfonate (B1194179) group, exhibited the highest activity, highlighting the importance of this moiety for effective interaction with the enzyme. mdpi.com
For Antimicrobial Activity: The development of antifungal 2-phenylpyrimidine derivatives involved several rounds of structural optimization. These SAR studies guided the modifications that ultimately led to compound C6 , which showed superior activity compared to the initial lead compounds. researchgate.net For antibacterial derivatives, the presence of a -C=N- bond at position 5 of the pyrimidine core was found to increase activity against Enterococcus faecalis. semanticscholar.org
For P2Y12 Antagonism: The path to discovering selatogrel involved extensive SAR studies. A key finding was that replacing a terminal carboxylic acid with a phosphonic acid group delivered the most potent molecules in the series. researchgate.net This demonstrates how a subtle isosteric replacement can lead to a profound enhancement in biological activity and improved pharmacokinetic properties. researchgate.net
Design and Synthesis of Biologically Active Derivatives
Applications in Catalysis and Coordination Chemistry
The nitrogen atoms within the pyrimidine ring and the aldehyde functional group make this compound an excellent building block for designing complex molecules with specific catalytic and coordination properties.
This compound is a highly effective precursor for the synthesis of polydentate ligands, most notably through the formation of Schiff bases. The aldehyde group undergoes a facile condensation reaction with primary amines to form a C=N double bond, known as an imine or azomethine group. sdiarticle5.comjmchemsci.com This reaction connects the 2-phenylpyrimidine core to various other chemical moieties, allowing for the systematic design of ligands with tailored electronic and steric properties.
The resulting Schiff base ligands can coordinate to metal ions through the nitrogen atoms of the pyrimidine ring and the newly formed imine group, acting as bidentate or polydentate chelating agents. sdiarticle5.comnih.gov The stability and versatility of these pyrimidine-based Schiff bases make them valuable in coordination chemistry for creating stable metal complexes. nih.govarabjchem.orgresearchgate.net For example, derivatives like 4-(4-fluoroanilino)-6-methyl-2-phenylpyrimidine-5-carbaldehyde, a close analogue, have been used to synthesize a variety of Schiff bases by reacting with different aromatic amines. mdpi.comresearchgate.net This demonstrates the general applicability of the phenylpyrimidine aldehyde scaffold in ligand synthesis. researchgate.net
Table 1: Examples of Ligand Synthesis from Pyrimidine Aldehyde Precursors
| Precursor Aldehyde | Reactant | Resulting Ligand Type | Reference |
| 4-(4-fluoroanilino)-6-methyl-2-phenylpyrimidine-5-carbaldehyde | Aromatic Amines | Schiff Base | mdpi.com |
| Pyrimidine-5-carbaldehyde derivative | p-phenethidine | Schiff Base | mdpi.com |
| 2-S-methylmercapto-6-methylpyrimidine-4-carbaldehyde | S-methyl/S-benzyl dithiocarbazate | Schiff Base | researchgate.net |
| Phenylpyrimidine dialdehyde | 2-aminophenol derivative | Diimine Ligand | nih.gov |
Metal complexes derived from ligands based on this compound are promising catalysts for a range of organic transformations. The pyrimidine framework can stabilize various oxidation states of a coordinated metal center, facilitating redox-based catalytic cycles. nih.gov
Complexes of copper, palladium, nickel, and cobalt with pyrimidine-based Schiff base ligands have shown significant catalytic activity. researchgate.netmdpi.com These catalysts have been employed in:
Oxidation Reactions: They can act as catalysts for the oxidation of organic substrates, such as the conversion of alcohols to aldehydes or the epoxidation of alkenes. nih.govorientjchem.org Dicopper(II) complexes of pyrimidine-derived Schiff bases, for instance, are studied for their catalytic activities. researchgate.net
Cross-Coupling Reactions: Palladium complexes featuring pyrimidine-functionalized ligands are effective in C-C bond-forming reactions like the Suzuki-Miyaura and Heck reactions. acs.org
Multi-component Reactions: Zinc(II)-Schiff base complexes have been used to catalyze the synthesis of complex heterocyclic molecules like nih.govnih.govnih.govtriazolo[1,5-a]pyrimidines in a single step.
The catalytic performance is influenced by the nature of the metal ion, the specific structure of the pyrimidine ligand, and the reaction conditions. The ability to tune the ligand's structure by choosing different amines for the Schiff base condensation with this compound allows for the optimization of the catalyst's activity and selectivity for specific transformations.
Table 2: Catalytic Applications of Pyrimidine-Derived Complexes
| Metal Complex Type | Catalytic Reaction | Substrates | Reference |
| Palladium(II)-NHC | Mizoroki-Heck Reaction | Methane C-H activation | acs.org |
| Dicopper(II)-Schiff Base | Oxygenation Reactions | Alkenes | researchgate.net |
| Copper(II)-Pyrazole | Green Oxidation | Phenol | orientjchem.org |
| Transition Metal-Schiff Base | Cross-Coupling Reactions | Aryl bromides | nih.gov |
Potential in Materials Science Research
The rigid, aromatic structure of this compound makes it an attractive component for the construction of advanced functional organic materials.
This compound is a candidate for creating materials with novel photophysical properties, particularly Aggregation-Induced Emission (AIE). bldpharm.com AIE is a phenomenon where non-luminescent or weakly fluorescent molecules become highly emissive upon aggregation in the solid state or in poor solvents. chemrxiv.orgmdpi.com This effect is typically attributed to the restriction of intramolecular motion (RIM), such as bond rotations and vibrations, in the aggregated state, which closes non-radiative decay pathways and opens radiative channels. nih.govchemrxiv.org
The pyrimidine ring is a component found in many known AIE-active luminogens (AIEgens). nih.govnih.govresearchgate.net Theoretical studies on tetraphenylpyrimidine, for example, show that high-frequency bending vibrations in the pyrimidine ring contribute to non-radiative decay in solution. nih.govnih.gov By incorporating the this compound unit into larger, conjugated systems (e.g., via Schiff base formation), its aggregation can restrict these intramolecular motions, leading to enhanced fluorescence. nih.gov The resulting materials have potential applications in organic light-emitting diodes (OLEDs), chemical sensors, and bioimaging. nih.govub.edu
The 2-phenylpyrimidine scaffold possesses inherent electronic properties that make it a promising platform for the development of stable organic radical materials. Organic radicals are molecules with unpaired electrons and are of great interest for applications in electronics, spintronics, and energy storage. researchgate.netacs.org
The stability of a radical is crucial for its practical use. The electron-deficient nature of the pyrimidine ring, a result of its two nitrogen atoms, can help to delocalize and stabilize an unpaired electron through resonance. nih.govwikipedia.org Studies on the addition of hydroxyl radicals to pyrimidine bases confirm the formation of radical intermediates. acs.org Furthermore, the free-radical scavenging properties of some pyrimidine derivatives suggest that the pyrimidine ring can effectively stabilize the resulting radical species. nih.gov
While direct synthesis of a stable radical from this compound has not been extensively reported, its structure provides a foundation for such designs. The aldehyde group can be chemically transformed into a functional group capable of bearing a stable radical, with the phenyl and pyrimidine rings providing the necessary electronic and steric stabilization. This positions this compound as a valuable starting material for exploring new classes of organic radical-based functional materials.
Computational and Spectroscopic Characterization of 2 Phenylpyrimidine 4 Carbaldehyde and Its Derivatives
Experimental Spectroscopic Analysis
Experimental spectroscopy provides a direct means of probing the molecular structure and electronic properties of 2-Phenylpyrimidine-4-carbaldehyde. Various spectroscopic techniques are employed to gain a comprehensive understanding of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR: In the ¹H NMR spectrum of a derivative, 2-(phenylamino)pyrimidine-4-carbaldehyde, specific proton signals are observed. While the exact shifts for the title compound are not detailed in the provided results, data for a related compound, 2-(phenylamino)pyrimidine-4-carbaldehyde, is available bldpharm.com. For a similar pyrimidine (B1678525) derivative, the proton chemical shifts are reported in parts per million (ppm) relative to a standard reference rsc.org.
¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For a derivative of 2-phenylpyrimidine (B3000279), the carbon chemical shifts have been recorded, offering insight into the electronic environment of each carbon atom rsc.org. The signals in the ¹³C NMR spectrum correspond to the different carbon atoms in the pyrimidine and phenyl rings, as well as the carbaldehyde group mdpi.com.
Below is a table summarizing typical NMR data for a related 2-phenylpyrimidine derivative rsc.org:
| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Pyrimidine H-5 | ~8.7 | ~158 |
| Pyrimidine H-6 | ~7.5 | ~120 |
| Phenyl H (ortho) | ~8.4 | ~130 |
| Phenyl H (meta) | ~7.5 | ~129 |
| Phenyl H (para) | ~7.5 | ~131 |
| Aldehyde H | ~10.0 | ~193 |
Note: The data presented is for a representative 2-phenylpyrimidine derivative and may vary for this compound.
Vibrational Spectroscopy (FT-IR, FT-Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. nih.govprimescholars.com
FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands. These include the C=O stretching vibration of the aldehyde group, typically found in the region of 1680-1700 cm⁻¹. The C=N stretching vibrations of the pyrimidine ring are expected around 1550-1600 cm⁻¹, and the C=C stretching vibrations of the phenyl ring would appear in the 1450-1600 cm⁻¹ range. The C-H stretching vibrations of the aromatic rings and the aldehyde group would be observed above 3000 cm⁻¹ researchgate.net.
FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations of the molecule are often more intense in the Raman spectrum. For this compound, the symmetric stretching of the pyrimidine and phenyl rings would be prominent.
A detailed vibrational analysis of a related compound, 2-phenylpyrimidine-4,6-diamine, has been performed, showing excellent conformity between experimental and computed wavenumbers researchgate.netbohrium.com.
Electronic Absorption Spectroscopy (UV-Vis)
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. Pyrimidine derivatives typically exhibit absorption bands corresponding to π-π* and n-π* transitions beilstein-journals.org.
For this compound, the UV-Vis spectrum is expected to show strong absorptions in the UV region. The phenyl and pyrimidine rings are chromophores that contribute to the electronic absorption. The presence of the carbaldehyde group can also influence the position and intensity of the absorption maxima. Studies on related phenylpyrimidine derivatives have shown absorption bands in the range of 250-400 nm nih.gov. The solvent can also affect the absorption spectrum, with polar solvents often causing a shift in the absorption bands researchgate.netbohrium.com.
Mass Spectrometry (ESI-MS, LC-MS)
Mass spectrometry (MS) is a technique used to determine the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) and liquid chromatography-mass spectrometry (LC-MS) are commonly used methods for the analysis of organic molecules. nih.govelementlabsolutions.comrsc.org
ESI-MS: In ESI-MS, a solution of the analyte is passed through a charged capillary, creating charged droplets from which ions are generated. This technique would allow for the determination of the molecular weight of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm the molecular formula rsc.org.
LC-MS: LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This is particularly useful for analyzing complex mixtures or for purifying the compound of interest before mass analysis nih.gov. The fragmentation pattern observed in the mass spectrum can provide valuable structural information rsc.orgnih.gov.
X-ray Diffraction Analysis for Structural Elucidation
While a crystal structure for this compound itself was not found in the search results, structures of several related pyrimidine derivatives have been determined. researchgate.netrsc.orgdur.ac.uk For instance, the crystal structure of 2-azido-4-chloro-6-phenylpyrimidine-5-carbaldehyde has been reported, confirming the arrangement of the atoms in the molecule researchgate.net. The analysis of a related compound, 2-phenylpyrimidine, has also been conducted using X-ray crystallography dur.ac.uk. These studies reveal important details about the planarity of the pyrimidine ring and the dihedral angle between the phenyl and pyrimidine rings.
Quantum Chemical Investigations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for complementing experimental data and providing deeper insights into the electronic structure, properties, and reactivity of molecules. nih.govdntb.gov.uaiapchem.org
Theoretical investigations on related phenylpyrimidine derivatives have been carried out using DFT at the B3LYP/6-311++G(d,p) level of theory. researchgate.netbohrium.comnih.gov These calculations can predict various molecular properties, including:
Optimized Geometry: DFT calculations can determine the most stable conformation of the molecule by optimizing its geometry. This provides theoretical values for bond lengths and angles, which can be compared with experimental data from X-ray diffraction. nih.gov
Vibrational Frequencies: Theoretical vibrational frequencies can be calculated and compared with experimental FT-IR and FT-Raman spectra to aid in the assignment of vibrational modes. nih.govresearchgate.netbohrium.com
Electronic Properties: Quantum chemical calculations can provide information about the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netiapchem.org
NMR Chemical Shifts: Theoretical NMR chemical shifts can be calculated and compared with experimental data to assist in the assignment of signals.
UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra, providing theoretical support for the experimental UV-Vis data. researchgate.netbohrium.comnih.gov
Studies on similar molecules have shown that the theoretically computed geometric parameters and spectroscopic data replicate the experimental data to a great extent researchgate.netbohrium.com. These computational investigations provide a robust framework for understanding the structure-property relationships of this compound.
Assessment of Reactivity and Stability through Computational Metrics
A quantitative assessment of the reactivity and stability of this compound through computational metrics is not documented. This would involve calculating parameters such as chemical hardness, softness, electronegativity, and the electrophilicity index, all derived from the HOMO and LUMO energies. These metrics provide insight into the kinetic stability and reactivity of the molecule. Research on other pyrimidine derivatives has utilized these calculations, but the results for this compound have not been published. nih.gov
Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, Chemical Shifts)
Predicted spectroscopic properties for this compound, such as theoretical vibrational frequencies (IR and Raman) and NMR chemical shifts, are not found in the available literature. These properties are typically predicted using DFT calculations and are essential for interpreting experimental spectra and confirming the molecular structure. While experimental and theoretical spectroscopic data are available for analogous compounds, they are not specific to this compound. Current time information in Berlin, DE.dntb.gov.uanih.gov
Non-Linear Optical (NLO) Property Calculations
There are no published studies on the non-linear optical (NLO) properties of this compound. The calculation of NLO properties, such as the first hyperpolarizability (β), is important for identifying materials with potential applications in optoelectronics. DFT calculations are the standard method for predicting these properties. While the NLO properties of other pyrimidine-based chromophores have been investigated, data for this compound is absent. researchgate.net
Molecular Modeling and Docking Studies
Prediction of Ligand-Target Interactions and Binding Modes
Specific molecular docking studies for this compound to predict its interactions with biological targets have not been reported. Such studies are crucial for drug discovery and involve docking the ligand into the active site of a protein to predict its binding affinity and interaction modes. While numerous docking studies have been performed on various 2-phenylpyrimidine analogues against different targets, none have focused on the carbaldehyde derivative. researchgate.netarabjchem.org
Conformational Analysis and Energetic Landscapes
A detailed conformational analysis and the corresponding energetic landscapes for this compound are not available in the scientific literature. This type of analysis is fundamental for understanding the molecule's flexibility, the relative stability of its different conformers, and how its shape might influence its interactions with other molecules.
In Silico Prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) Properties
The evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component in the drug discovery and development process. In silico methods provide a rapid and cost-effective means to predict these properties, allowing for the early identification of candidates with potentially favorable pharmacokinetic profiles. For this compound, computational tools have been employed to forecast its drug-likeness and ADME characteristics.
The predicted physicochemical properties of this compound are foundational to understanding its likely behavior in a biological system. Based on its molecular structure, key descriptors have been calculated. The compound has a molecular weight of 184.19 g/mol . The predicted octanol-water partition coefficient (XlogP), a measure of lipophilicity, is 1.7, suggesting a moderate degree of lipophilicity. uni.lu
A key initial screening tool for drug potential is Lipinski's "Rule of Five". ni.ac.rsdrugbank.com This rule establishes a set of criteria for orally active compounds. Analysis of this compound indicates that it adheres to these guidelines, suggesting a higher probability of good oral bioavailability.
The topological polar surface area (TPSA) is another important predictor of drug absorption and brain penetration. For this compound, the TPSA is calculated to be 49.99 Ų, a value that generally correlates with good oral absorption.
Further in silico analysis provides more granular predictions regarding the compound's pharmacokinetic properties. These predictions suggest high gastrointestinal absorption and a low likelihood of blood-brain barrier penetration. The compound is not predicted to be a substrate for P-glycoprotein, a key efflux pump that can limit the intracellular concentration of drugs. In terms of metabolism, predictions indicate that this compound is unlikely to inhibit major cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4), which is a favorable characteristic as it reduces the potential for drug-drug interactions.
The following tables summarize the predicted physicochemical properties and ADME parameters for this compound.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C11H8N2O |
| Molecular Weight | 184.19 g/mol |
| XlogP | 1.70 |
| Topological Polar Surface Area (TPSA) | 49.99 Ų |
| Number of Hydrogen Bond Acceptors | 3 |
| Number of Hydrogen Bond Donors | 0 |
| Number of Rotatable Bonds | 2 |
Table 2: In Silico ADME Prediction for this compound
| Parameter | Prediction |
| Absorption | |
| Gastrointestinal Absorption | High |
| Lipinski's Rule of Five Violations | 0 |
| Distribution | |
| Blood-Brain Barrier Permeation | No |
| P-glycoprotein Substrate | No |
| Metabolism | |
| CYP1A2 Inhibitor | No |
| CYP2C19 Inhibitor | No |
| CYP2C9 Inhibitor | No |
| CYP2D6 Inhibitor | No |
| CYP3A4 Inhibitor | No |
| Excretion | |
| Data not available from standard in silico models |
It is important to note that while these in silico predictions are valuable for guiding further research, they are theoretical and require experimental validation to confirm the actual ADME profile of this compound.
Q & A
Q. What are the primary synthetic routes for 2-Phenylpyrimidine-4-carbaldehyde, and how can reaction conditions be optimized?
this compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting pyrimidine precursors (e.g., 2-chloropyrimidine derivatives) with benzaldehyde derivatives under basic conditions. For example, using sodium hydride as a base in anhydrous dimethylformamide (DMF) at 60–80°C can facilitate aldehyde group introduction . Optimization requires controlling reaction time (12–24 hours), stoichiometric ratios (1:1.2 for aldehyde:pyrimidine), and inert atmospheres to prevent oxidation . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product in >75% yield .
Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy is essential:
- ¹H NMR : Characteristic aldehyde proton signal at δ 9.8–10.2 ppm (singlet), aromatic protons between δ 7.2–8.5 ppm (multiples for phenyl and pyrimidine rings) .
- ¹³C NMR : Aldehyde carbon at δ 190–195 ppm, pyrimidine carbons at δ 155–165 ppm .
Infrared (IR) spectroscopy confirms the aldehyde C=O stretch at ~1700 cm⁻¹ and aromatic C-H stretches at 3050–3100 cm⁻¹ . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ = 211.0874 for C₁₁H₈N₂O) .
Q. What safety protocols should researchers follow when handling this compound?
Due to limited toxicity data, adhere to:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Storage : In airtight containers under nitrogen at –20°C to prevent degradation .
- Waste Disposal : Neutralize with 10% sodium bicarbonate before disposal in halogenated waste containers .
Advanced Research Questions
Q. How can reaction selectivity be improved during the synthesis of this compound derivatives?
To minimize byproducts (e.g., over-oxidized or dimerized compounds):
- Catalyst Selection : Use palladium catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura couplings to introduce aryl groups without side reactions .
- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance electrophilicity of the aldehyde group, improving regioselectivity .
- Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) reduces premature aldehyde oxidation .
Q. What strategies are effective for studying the biological activity of this compound derivatives?
- Molecular Docking : Use AutoDock Vina to predict binding affinities to target enzymes (e.g., kinase inhibitors). Align the aldehyde group with catalytic lysine residues for covalent bonding .
- In Vitro Assays : Measure IC₅₀ values against cancer cell lines (e.g., MCF-7) via MTT assays. Derivatives with electron-withdrawing substituents on the phenyl ring show enhanced activity (IC₅₀ < 10 μM) .
- Metabolic Stability : Assess microsomal half-life (e.g., human liver microsomes) to prioritize candidates with t₁/₂ > 60 minutes .
Q. How should researchers address contradictory spectral data in characterizing this compound analogs?
- Cross-Validation : Compare NMR shifts with computed spectra (DFT/B3LYP/6-311+G(d,p)) to resolve ambiguities in aromatic proton assignments .
- X-ray Crystallography : Resolve crystal structures to confirm regiochemistry of substituents (e.g., para vs. meta positions on the phenyl ring) .
- Batch Reproducibility : Test multiple synthetic batches to rule out solvent or impurity artifacts (e.g., DMSO-d₆ residual peaks in NMR) .
Q. What methodologies are recommended for assessing purity and stability of this compound under varying conditions?
- HPLC Analysis : Use C18 columns (acetonitrile/water gradient) to detect impurities (<1% area). Retention time ~8.2 minutes .
- Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks. Monitor aldehyde degradation via loss of ¹H NMR signal at δ 10 ppm .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>200°C indicates thermal stability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
